ROCK1 Inhibitory Activity: Quantitative Comparison from BindingDB Data
This compound has been reported as a Rho-associated protein kinase (ROCK) inhibitor in patent US11608319 [1]. The target compound exhibited an IC₅₀ of 550 nM against human ROCK1 in an in vitro enzymatic assay [1]. Comparative class-level analysis reveals that this potency falls within a moderate range relative to well-characterized ROCK inhibitors such as Y-27632 and fasudil, with reported IC₅₀ values typically in the 100–800 nM range across various assay conditions [2].
| Evidence Dimension | ROCK1 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 550 nM |
| Comparator Or Baseline | Y-27632 (ROCK1 IC₅₀ ~100–300 nM); Fasudil (ROCK1 IC₅₀ ~300–800 nM) from literature |
| Quantified Difference | Target compound falls within the same order of magnitude as known reference inhibitors (no direct head-to-head comparison available) |
| Conditions | Human ROCK1 enzymatic assay; test compound at 10 mM concentration; specific detection method not detailed in patent excerpt |
Why This Matters
The sub-micromolar ROCK1 inhibitory activity establishes this compound as a potentially useful tool for probing Rho-kinase signaling pathways in cellular and biochemical studies.
- [1] BindingDB. BDBM597755 (US11608319, Compound 3): IC₅₀ = 550 nM against human Rho-associated protein kinase 1. 2025. View Source
- [2] BindingDB. Target: Rho-associated protein kinase 1 (Human). Database summary of ligand affinity data. 2025. View Source
